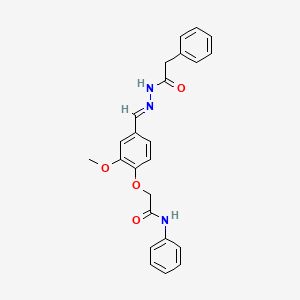
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes methoxy, phenylacetyl, hydrazonomethyl, and phenoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the hydrazone intermediate: Reacting phenylacetyl chloride with hydrazine to form phenylacetyl hydrazone.
Methoxylation: Introducing a methoxy group to the aromatic ring through a methylation reaction.
Coupling reaction: Combining the hydrazone intermediate with a phenoxy acetamide derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Temperature control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for certain diseases.
Industry: Utilizing its chemical properties in the development of new materials or products.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating pathways: Affecting signaling pathways within cells.
Interacting with receptors: Altering receptor activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-methyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-ethyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-propyl-acetamide
Uniqueness
The uniqueness of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(E)-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-22-14-19(16-25-27-23(28)15-18-8-4-2-5-9-18)12-13-21(22)31-17-24(29)26-20-10-6-3-7-11-20/h2-14,16H,15,17H2,1H3,(H,26,29)(H,27,28)/b25-16+ |
InChI Key |
NWEDARMDORWILP-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990959.png)

![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)
![disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate](/img/structure/B11990976.png)

![N-[3-(benzenesulfonamido)propyl]benzenesulfonamide](/img/structure/B11990987.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)
